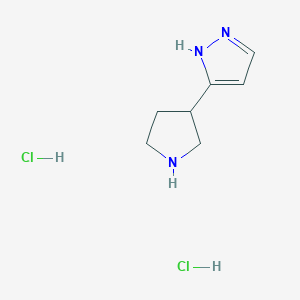

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

説明

特性

IUPAC Name |

5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPOZVKCXTVITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173135-18-5 | |

| Record name | 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation and Ring Construction

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or related precursors. This method is well-established for substituted pyrazoles and is adaptable for introducing functional groups at specific positions on the ring.

- Typical reaction: Condensation of hydrazine with β-diketones or enones leads to pyrazole formation.

- Catalysts: Acidic or metal catalysts (e.g., copper triflate) can facilitate cyclization.

- Oxidation: Pyrazolines formed initially are often oxidized in situ to yield pyrazoles.

Formation of Dihydrochloride Salt

The dihydrochloride salt is obtained by treating the free base of 5-(pyrrolidin-3-yl)-1H-pyrazole with hydrochloric acid under controlled conditions, ensuring the formation of a stable crystalline salt suitable for isolation and storage.

Detailed Synthetic Procedure Example

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of pyrazole core via cyclocondensation | Hydrazine derivative + β-diketone, acid catalyst, reflux in ethanol | 75-85 | Purification by recrystallization |

| 2 | Introduction of pyrrolidine substituent via reductive amination | Pyrazole aldehyde + pyrrolidine, sodium triacetoxyborohydride, room temperature | 60-80 | Reaction monitored by TLC |

| 3 | Conversion to dihydrochloride salt | Treatment with HCl in ethanol, stirring at room temperature | 90-95 | Salt crystallization and filtration |

Optimization of Reaction Conditions

- Catalyst selection: Copper sulfate and sodium ascorbate improve coupling efficiency.

- Temperature control: Maintaining 50°C for 16 hours balances reaction rate and intermediate stability.

- Solvent systems: THF/water mixtures (1:1) enhance solubility and reduce side reactions.

- Purification: Dry-load flash chromatography or recrystallization using cyclohexane/ethyl acetate gradients ensures high purity.

Industrial Production Considerations

For scale-up, continuous flow reactors and automated systems are employed to maintain consistent reaction parameters, optimize yield, and ensure product quality. Parameters such as reagent feed rates, temperature, and mixing are tightly controlled.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Purification |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation | Hydrazine, β-diketone | Acid catalyst, reflux | 75-85% | Recrystallization |

| Pyrrolidine introduction | Reductive amination | Pyrrolidine, NaBH(OAc)3 | RT, inert atmosphere | 60-80% | Chromatography |

| Salt formation | Acid treatment | HCl | RT, ethanol | 90-95% | Crystallization |

Research Findings and Data

- The cyclocondensation route provides a robust method for pyrazole core formation with good regioselectivity.

- Reductive amination allows for selective introduction of the pyrrolidine substituent with minimal side products.

- The dihydrochloride salt form improves compound stability and solubility for biological applications.

- Optimization of solvent systems and catalysts significantly impacts overall yield and purity.

化学反応の分析

Types of Reactions

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential therapeutic properties.

Reactivity and Transformations

The compound can undergo several chemical transformations, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution Reactions : It can react with halogenated reagents in the presence of a base to form substituted products.

These reactions underline its utility in organic synthesis and material science .

Biological Applications

Pharmacological Potential

Research indicates that pyrazole derivatives, including 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have indicated that modifications to the pyrrolidine moiety enhance antimicrobial activity .

- Anti-inflammatory Properties : Compounds containing the pyrazole nucleus are recognized for their anti-inflammatory effects. Some derivatives have been tested against carrageenan-induced edema and showed comparable results to established anti-inflammatory drugs like indomethacin .

- Anticancer Activity : Pyrazole derivatives are being explored for their potential in cancer treatment. Research has demonstrated that certain compounds can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells .

Case Studies

Industrial Applications

In addition to its biological applications, 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is utilized in industrial settings for:

作用機序

The mechanism of action of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their activity. The pyrazole ring may interact with various receptors and signaling pathways, leading to the compound’s observed biological effects .

類似化合物との比較

1-Pyrrolidin-3-yl-1H-Pyrazole Dihydrochloride (QI-2427)

- Molecular Formula : C₇H₁₂Cl₂N₄

- Key Differences : The pyrrolidine ring is attached to the pyrazole’s 1-position instead of the 5-position.

- For example, the 1-position substitution may hinder access to active sites compared to the 5-position derivative .

5-(Pyrrolidin-2-yl)-1H-Pyrazole Dihydrochloride (QY-7639)

- Molecular Formula : C₇H₁₂Cl₂N₄

- Key Differences : The pyrrolidine substituent is at the 2-position rather than 3-position.

- Implications : The 2-position substitution modifies the spatial orientation of the pyrrolidine nitrogen, which could influence hydrogen-bonding patterns and solubility. This positional variance is critical in designing kinase inhibitors where nitrogen alignment impacts target engagement .

5-(Pyrrolidin-3-yl)-2H-Tetrazole Hydrochloride (QE-2534)

- Molecular Formula : C₅H₁₀ClN₇

- Key Differences : The pyrazole ring is replaced by a tetrazole, a nitrogen-rich heterocycle.

- Implications : Tetrazoles exhibit higher metabolic stability and acidity (pKa ~ 4.5–5.0) compared to pyrazoles (pKa ~ 8–10), making QE-2534 more suitable for pH-sensitive applications or as a bioisostere for carboxylic acids .

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-Methyl-1H-1,2,4-Triazole Dihydrochloride

- Molecular Formula : C₈H₁₆Cl₂N₄O

- Key Differences : Incorporates a triazole core, a methoxy group at the pyrrolidine 4-position, and stereochemical specificity (2S,4R).

- The triazole’s thermal stability (decomposition >250°C) and hydrogen-bonding capacity make this compound valuable in high-temperature material synthesis .

Physicochemical and Functional Comparisons

Solubility and Stability

- The target compound’s dihydrochloride salt improves water solubility relative to non-ionic analogs, similar to Berotralstat dihydrochloride, which is soluble at pH ≤4 .

- QE-2534’s tetrazole core offers superior metabolic stability compared to pyrazole-based compounds, a key advantage in oral drug formulations .

生物活性

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.

Overview of the Compound

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is characterized by a pyrazole ring substituted with a pyrrolidine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications. The compound's structure allows it to interact with multiple biological targets, which may lead to significant pharmacological effects.

The biological activity of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is primarily attributed to its ability to bind to specific proteins and enzymes, modulating their activities. The pyrrolidine ring enhances the compound's binding affinity, while the pyrazole ring may interact with various receptors involved in signaling pathways. This dual interaction can influence numerous cellular processes, including:

- Enzyme inhibition or activation : Modulating metabolic pathways.

- Receptor binding : Affecting signal transduction mechanisms.

- Gene expression modulation : Influencing cellular responses.

Biological Activity

Research indicates that 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride exhibits a range of biological activities:

- Anti-inflammatory properties : Potential use in treating inflammatory disorders.

- Analgesic effects : Investigated for pain relief applications.

- Anticancer activity : Preliminary studies suggest effectiveness against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Analgesic | Pain reduction in animal models | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological activity of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride and related compounds:

- Anticancer Studies : A study evaluated the compound's effect on MCF-7 and MDA-MB-231 breast cancer cell lines. It demonstrated significant cytotoxicity, especially when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential as a treatment for chronic inflammatory conditions .

- Mechanistic Insights : Research has shown that the compound interacts with specific kinases involved in cancer progression, highlighting its role as a potential inhibitor of tumor growth .

Synthesis and Production

The synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves multi-step reactions that construct the pyrrolidine and pyrazole rings. Common methods include:

- Cyclization reactions : Utilizing primary amines and diols under controlled conditions.

- Catalytic processes : Employing catalysts like Cp*Ir complexes to enhance yields.

Table 2: Synthetic Routes Overview

| Method | Description |

|---|---|

| Cyclization | Formation of rings from appropriate precursors |

| Catalytic synthesis | Use of catalysts to improve reaction efficiency |

Q & A

Q. [Basic] What experimental design strategies are recommended for optimizing the synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) while minimizing experimental runs. For example, use fractional factorial designs to identify critical factors and response surface methodology (RSM) to optimize yields. Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states, reducing trial-and-error approaches . Integrate computational pre-screening with experimental validation to accelerate reaction discovery .

Q. [Basic] How can researchers confirm the structural integrity and purity of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to verify pyrrolidine and pyrazole moieties.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for protonated ions).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry.

- HPLC with Reference Standards : Compare retention times and UV profiles against certified impurities (e.g., dihydrochloride salts as in ). Use ion chromatography to quantify chloride counterions.

Q. [Basic] What protocols ensure stability during storage and handling of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature, light) per ICH guidelines. Store in airtight, light-resistant containers at -20°C with desiccants. Monitor degradation via periodic HPLC analysis. For safe handling, follow SDS guidelines for hygroscopic and irritant compounds, including PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. [Advanced] How can computational methods resolve contradictions in reaction mechanism hypotheses for this compound?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify energetically favorable intermediates. Cross-validate with experimental kinetics (e.g., stopped-flow spectroscopy) and isotopic labeling. For conflicting data, use Bayesian statistical models to weigh evidence from computational predictions (e.g., activation energies) and experimental rate constants .

Q. [Advanced] What advanced reactor designs improve scalability for synthesizing 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride?

- Methodological Answer : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for principles like:

- Microreactors : Enhance heat/mass transfer for exothermic or fast reactions.

- Membrane Reactors : Separate byproducts in situ to shift equilibrium (e.g., HCl removal) .

- Scale-up Simulation : Use computational fluid dynamics (CFD) to predict mixing efficiency and hotspots.

Q. [Advanced] How should researchers address contradictory bioactivity data in preclinical studies?

- Methodological Answer : Conduct meta-analysis of dose-response curves and pharmacokinetic parameters. Use multivariate regression to isolate confounding variables (e.g., solvent effects, cell line variability). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-reference with structural analogs to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。